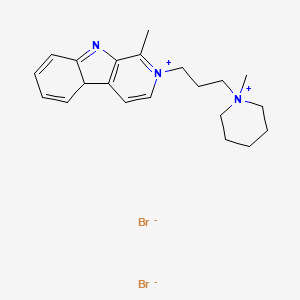
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H29Br2N3. It is known for its unique structure, which includes a pyridoindolium core and a piperidinio propyl side chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide typically involves the following steps:
Formation of the Pyridoindolium Core: The pyridoindolium core is synthesized through a series of condensation reactions involving appropriate starting materials such as indole derivatives and pyridine derivatives.
Introduction of the Piperidinio Propyl Side Chain: The piperidinio propyl side chain is introduced through alkylation reactions, where the piperidine ring is alkylated with a suitable alkyl halide.
Bromination: The final step involves the bromination of the compound to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromide ions.
科学的研究の応用
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, bromide (1:2)
- Other Pyridoindolium Derivatives
Uniqueness
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is unique due to its specific structural features, such as the dibromide salt form and the presence of both pyridoindolium and piperidinio propyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
63885-40-5 |
|---|---|
分子式 |
C21H29Br2N3 |
分子量 |
483.3 g/mol |
IUPAC名 |
1-methyl-2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-4bH-pyrido[3,4-b]indol-2-ium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-17-21-19(18-9-4-5-10-20(18)22-21)11-13-23(17)12-8-16-24(2)14-6-3-7-15-24;;/h4-5,9-11,13,18H,3,6-8,12,14-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
SRLCHVJVHAVSJB-UHFFFAOYSA-L |
正規SMILES |
CC1=[N+](C=CC2=C1N=C3C2C=CC=C3)CCC[N+]4(CCCCC4)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



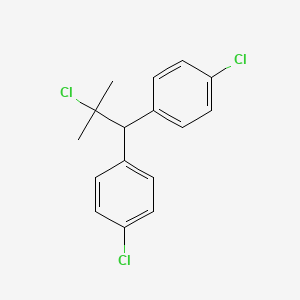
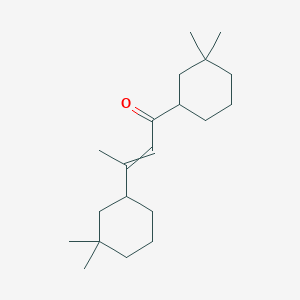
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
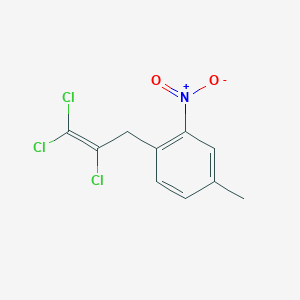
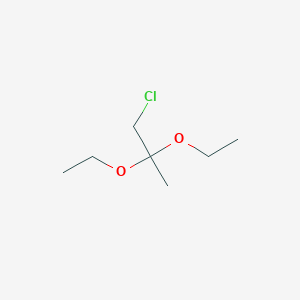
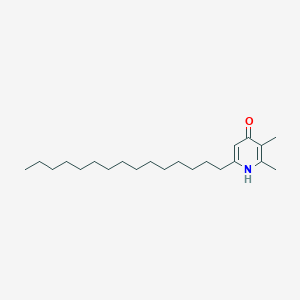
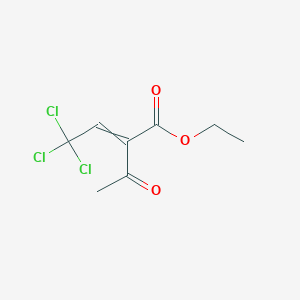
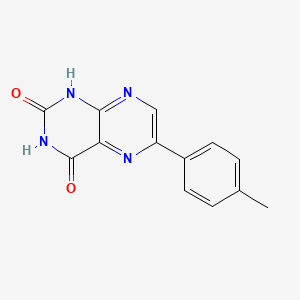
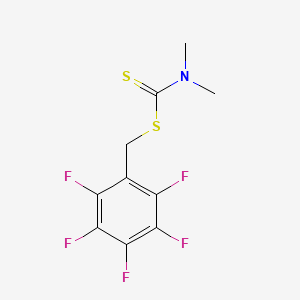
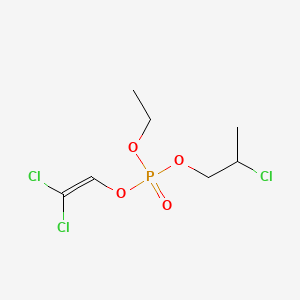
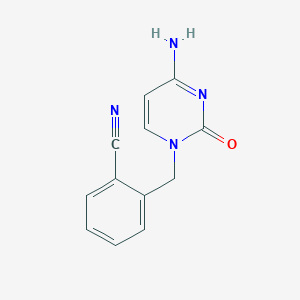
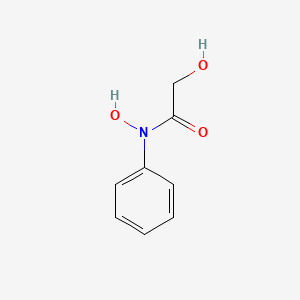
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
